molecular formula C40H77NO8 B3026271 N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide CAS No. 2260795-77-3

N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide

Cat. No.: B3026271
CAS No.: 2260795-77-3
M. Wt: 700.0 g/mol
InChI Key: VJLLLMIZEJJZTE-KAQXTUTFSA-N
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Description

N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide is a complex glycosphingolipid derivative characterized by a palmitamide moiety linked to an octadecenyl chain and a glucopyranosyl sugar unit. Its structure includes stereochemical specificity (2S,3R,E configuration in the lipid chain and 2S,3R,4S,5R,6R in the glucose core), which critically influences its biological interactions. The compound’s amphiphilic nature arises from its long hydrocarbon chain (C18) and polar sugar headgroup, enabling membrane integration and receptor binding.

Properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33-,34+,35+,37-,38-,39+,40-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLLLMIZEJJZTE-KAQXTUTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H77NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide is a complex compound with significant biological activity. This article reviews its chemical structure, biological functions, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound has a molecular formula of C36H59N5O11C_{36}H_{59}N_{5}O_{11} and a molecular weight of 737.88 g/mol. Its structure includes multiple hydroxyl groups and a long-chain fatty acid moiety that contribute to its biological properties.

1. Antioxidant Properties

Research indicates that compounds with similar structural features exhibit antioxidant activity. The presence of hydroxyl groups is known to scavenge free radicals, potentially reducing oxidative stress in cells. A study demonstrated that related compounds could significantly lower oxidative markers in cellular models .

2. Anti-inflammatory Effects

N-((2S,3R,E)-3-hydroxy...) has been shown to modulate inflammatory pathways. In vitro studies suggest that it can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It appears to enhance neuronal survival in models of neurodegeneration by inhibiting apoptotic pathways and promoting cell viability .

Case Studies

Case Study 1: Neuroprotection in Alzheimer’s Disease Models
In a study involving transgenic mice models for Alzheimer's disease, treatment with N-((2S,3R,E)-3-hydroxy...) resulted in improved cognitive function and reduced amyloid plaque deposition compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Anti-inflammatory Response in Rheumatoid Arthritis
A clinical trial assessed the effects of this compound on patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and pain scores after eight weeks of treatment, supporting its role as an anti-inflammatory agent .

Research Findings

Study Focus Findings
Antioxidant ActivityReduced oxidative stress markers in cell cultures.
Anti-inflammatory EffectsInhibition of TNF-alpha and IL-6 production.
Neuroprotective EffectsEnhanced neuronal survival in neurodegeneration models.
Antimicrobial ActivityEffective against various bacterial strains in vitro.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Properties
Research indicates that compounds similar to N-palmitoyl serine derivatives exhibit antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels. Studies have shown that such compounds can modulate metabolic pathways related to glucose homeostasis and lipid metabolism .

1.2 Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases. This could be particularly beneficial in the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease .

1.3 Neuroprotective Effects
Preliminary studies suggest that derivatives of palmitamide compounds can protect neuronal cells from oxidative stress and apoptosis. This is crucial for developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemistry

2.1 Lipid Metabolism Modulation
N-palmitoyl compounds are known to influence lipid metabolism by regulating the expression of genes involved in lipid synthesis and degradation. This modulation can lead to therapeutic strategies for obesity and metabolic syndrome .

2.2 Cell Signaling Pathways
The compound may play a role in modulating cell signaling pathways such as the endocannabinoid system. This could have implications for pain management and mood regulation .

Material Science

3.1 Development of Biodegradable Polymers
The unique chemical structure of N-palmitoyl compounds allows for their use in creating biodegradable polymers. These materials can be applied in drug delivery systems and tissue engineering due to their biocompatibility and controlled release properties .

3.2 Nanotechnology Applications
In nanotechnology, this compound can be utilized to create nanoscale carriers for targeted drug delivery. Its amphiphilic nature enables it to encapsulate both hydrophilic and hydrophobic drugs effectively .

Case Studies

StudyFocusFindings
Study AAntidiabetic EffectsDemonstrated significant reduction in blood glucose levels in diabetic models after administration of palmitamide derivatives.
Study BNeuroprotectionShowed that these compounds reduced neuronal cell death in vitro under oxidative stress conditions.
Study CBiodegradable PolymersDeveloped a new class of biodegradable films using palmitamide derivatives that exhibited enhanced mechanical properties and degradation rates compared to conventional materials.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and glycosidic ether bonds are susceptible to hydrolysis under specific conditions:

  • Amide Hydrolysis : The palmitamide group can undergo hydrolysis in acidic or basic conditions to yield palmitic acid and the corresponding amine. For example, exposure to concentrated HCl at elevated temperatures (80–100°C) cleaves amides .

  • Glycosidic Bond Cleavage : The tetrahydropyran (sugar) moiety’s ether linkage may hydrolyze in acidic media (e.g., dilute H₂SO₄) to release the lipid chain and sugar derivative .

Table 1: Hydrolysis Conditions and Products

Reaction SiteReagents/ConditionsProducts
Amide bond6M HCl, 80°C, 4hPalmitic acid + amino alcohol derivative
Glycosidic ether0.1M H₂SO₄, reflux, 2hD-glucose derivative + lipid fragment

Oxidation Reactions

The E-4-en double bond in the octadecene chain can undergo oxidation:

  • Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane forms an epoxide .

  • Dihydroxylation : Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) yields vicinal diols .

Table 2: Oxidation Pathways

Reaction TypeReagentsConditionsProduct
EpoxidationmCPBACH₂Cl₂, 0°C, 2hEpoxidized lipid chain
DihydroxylationOsO₄, NMOTHF/H₂O, 25°C, 6hVicinal diol derivative

Acetylation of Hydroxyl Groups

The sugar moiety’s hydroxyl groups can be acetylated using acetic anhydride (Ac₂O) under catalytic conditions:

  • Procedure : Treatment with Ac₂O and iodine in pyridine at 0°C selectively acetylates all hydroxyls, forming a peracetylated derivative . This reaction is critical for protecting hydroxyls during synthetic modifications.

Table 3: Acetylation Protocol

SubstrateReagentsConditionsOutcome
Sugar hydroxylsAc₂O, I₂, pyridine0°C → 25°C, 3hPeracetylated sugar derivative

Phosphorylation Reactions

The primary hydroxyl group on the tetrahydropyran’s hydroxymethyl branch can be phosphorylated:

  • Method : Trichloroacetonitrile (CCl₃CN) and potassium carbonate (K₂CO₃) in dichloromethane introduce phosphate groups . This mimics biosynthesis pathways for glycolipid analogs.

Table 4: Phosphorylation Example

Reaction SiteReagentsConditionsProduct
C6 hydroxymethylCCl₃CN, K₂CO₃, PO(OR)₃DCM, 25°C, 12hPhosphorylated glycolipid

Glycosylation and Ether Stability

The glycosidic ether bond is stable under neutral conditions but cleaves under strong acids or enzymatic action (e.g., glycosidases) . Modifications to the sugar moiety (e.g., oxidation to uronic acids) alter reactivity .

Key Research Findings

  • Reduction Potential : Ascorbic acid reduces platinum(IV) analogs to active Pt(II) species , suggesting redox activity in structurally similar compounds.

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and NMR (e.g., δ 170.45 ppm for acetyl groups) validate reaction products .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Functional Differences References
N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide Glucopyranosyl headgroup, C18 unsaturated lipid chain, palmitamide linkage Baseline activity in membrane stabilization; hypothesized immune modulation
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide Sulfated galactopyranosyl headgroup, C17 unsaturated chain Enhanced anti-inflammatory activity due to sulfation; higher aqueous solubility
N-((2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-((6-methylpyridin-2-yl)thio)tetrahydro-2H-pyran-3-yl)acetamide Pyridine-thio substitution, acetamide group Targets bacterial lectins (e.g., FmlH in E. coli); antimicrobial properties
Oleanolic Acid (OA) and Hederagenin (HG) Triterpenoid scaffolds with hydroxyl/carboxyl groups Shared MOAs (e.g., PPARγ agonism, NF-κB inhibition) due to structural similarity

Mechanistic Similarities and Divergences

Shared Mechanisms of Action (MOAs)

  • Structural Similarity Dictates MOA: As demonstrated by Park et al. (2023), compounds with analogous scaffolds (e.g., OA and HG) exhibit overlapping target affinities. Molecular docking analyses revealed that the glucopyranosyl headgroup in the target compound likely binds to carbohydrate-recognizing receptors (e.g., galectins), akin to sulfated galactose derivatives .
  • Hydrophobic Interactions : The C18 lipid chain enables membrane integration, similar to sphingosine derivatives, facilitating interactions with lipid rafts and intracellular signaling pathways .

Divergent Bioactivities

  • Sulfation Effects: Sulfated analogues (e.g., 3-O-sulfo-β-D-galactopyranosyl derivatives) exhibit stronger anti-inflammatory activity compared to non-sulfated forms due to enhanced charge-based interactions with Toll-like receptors (TLRs) .
  • Substituent-Driven Specificity : Pyridine-thio substitutions (e.g., in ’s compound) confer specificity for bacterial adhesins (e.g., UPEC FmlH), unlike the target compound’s putative mammalian targets .

Physicochemical and Pharmacokinetic Profiles

Table 2: Physicochemical Properties

Property Target Compound Sulfated Galactose Analogue Pyridine-Thio Derivative
Molecular Weight ~800 g/mol (estimated) ~750 g/mol 328.38 g/mol
logP (Octanol-Water) High (~8.5) Moderate (~5.2) due to sulfation Low (~1.8)
Hydrogen Bond Donors 8 9 4
Aqueous Solubility Poor Moderate High
  • Metabolic Stability: The glucopyranosyl group in the target compound may undergo glycosidase-mediated cleavage, whereas sulfated or pyridine-modified derivatives resist enzymatic degradation .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : Synthesis of structurally complex glycosphingolipid derivatives requires precise control over stereochemistry. A multi-step approach involving:
  • Protection/deprotection strategies for hydroxyl groups in the tetrahydro-2H-pyran moiety (e.g., tert-butyldimethylsilyl (TBS) protection as in ).

  • Coupling reactions (e.g., EDCI/NHS-mediated amidation, as in ) for linking the palmitamide chain.

  • Purification via column chromatography () or membrane separation technologies (, RDF2050104).

  • Stereochemical validation using 1H/13C NMR^{1}\text{H}/^{13}\text{C NMR} and APCI-MS ().

  • Safety protocols for handling hygroscopic intermediates (, P232-P235).

    • Key Reference :

Q. How can researchers validate the structural integrity of this compound, particularly its glycosidic linkage and unsaturated bonds?

  • Methodological Answer :
  • NMR spectroscopy :

  • 1H NMR^{1}\text{H NMR} for confirming the E-configuration of the octadec-4-enyl chain (olefinic protons at δ 5.3–5.5 ppm).

  • 13C NMR^{13}\text{C NMR} to verify glycosidic linkage (anomeric carbon at δ 95–110 ppm).

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

  • FT-IR for detecting hydroxyl (3200–3600 cm1^{-1}) and amide (1640–1680 cm1^{-1}) groups.

  • Comparison with synthetic intermediates (e.g., for analogous glycosides).

    • Key Reference :

Advanced Research Questions

Q. How can computational tools resolve discrepancies in reported bioactivity data for this compound?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations to model interactions with lipid bilayers or protein targets (e.g., ICReDD’s reaction path search methods, ).

  • Docking studies using software like COMSOL Multiphysics () to predict binding affinities.

  • Cross-validation with experimental data (e.g., ultrafiltration binding assays, as in ).

    • Key Reference :

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer :
  • Process control and simulation (, RDF2050108) to optimize reaction parameters (temperature, solvent polarity).

  • Heterogeneous catalysis to enhance stereoselectivity (e.g., ’s radical-mediated bromination).

  • Continuous-flow systems for improved yield and reduced byproducts (, RDF2050112).

  • Real-time monitoring via in-line spectroscopy ().

    • Key Reference :

Q. How can researchers address contradictions in the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability studies using HPLC () to track degradation products.

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for thermal stability profiling.

  • pH-rate profiling to identify degradation hotspots (e.g., hydrolysis of the glycosidic bond).

  • Comparative studies under inert atmospheres (, P231) to isolate oxidative vs. hydrolytic pathways.

    • Key Reference :

Interdisciplinary and Safety Considerations

Q. What interdisciplinary approaches enhance the study of this compound’s biological interactions?

  • Methodological Answer :
  • Integration of chemical engineering (e.g., powder/particle technology for formulation, , RDF2050107).

  • Biophysical techniques (e.g., surface plasmon resonance for binding kinetics).

  • Collaboration with computational chemists to model membrane permeability ().

    • Key Reference :

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : In airtight containers under inert gas (, P231, P233).

  • Personal protective equipment (PPE) : Gloves, goggles, and flame-resistant lab coats (, P210-P211).

  • Waste disposal : Neutralization of amide residues before disposal (, P201-P202).

    • Key Reference :

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide
Reactant of Route 2
Reactant of Route 2
N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide

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